
Fumagillin
Overview
Description
Fumagillin is a complex biomolecule and a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It was first isolated in 1949 and is known for its antimicrobial properties . This compound has garnered significant attention due to its potent biological activities, including its role as an angiogenesis inhibitor and its applications in treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fumagillin involves several complex steps. One notable method includes the Claisen–Ireland ring-closing metathesis strategy, which allows for the stereoselective preparation of advanced intermediates . The synthesis of this compound has been a subject of research for many years, with various approaches being developed to improve yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus. The compound is often produced in its stable dicyclohexylamine salt form, which is then liberated using an organic acid in an alcoholic medium . This method ensures high yield and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Fumagillin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with enhanced biological activities .
Scientific Research Applications
Microsporidial Infections in Humans
Fumagillin has been utilized in treating microsporidial infections, particularly those caused by Enterocytozoon bieneusi. A study conducted in France demonstrated its efficacy and safety in a real-world setting. Patients receiving this compound showed significant parasite clearance, with monitoring extending up to six months post-treatment. The study reported a high safety profile with no severe adverse effects noted during the follow-up period .
Case Study: Efficacy in Intestinal Microsporidiosis
- Population : Immunocompromised patients
- Endpoints : Safety and efficacy measured by stool examination and PCR identification of E. bieneusi.
- Results : High rates of parasite clearance and tolerable safety profile.
Treatment of Microsporidial Keratitis
This compound has shown promise in treating microsporidial keratitis, a serious eye infection. In a comparative study involving ten patients, those treated with this compound eye drops exhibited a faster resolution of symptoms compared to those treated with fluconazole. The mean time for symptom resolution was significantly shorter in the this compound group (23.2 days) compared to the fluconazole group (46.2 days) .
Case Study: Comparative Efficacy in Keratitis
- Population : Patients with microsporidial keratitis
- Treatment Groups : this compound vs. fluconazole
- Outcome : Faster resolution of keratitis symptoms and improved visual acuity in the this compound group.
Apiculture: Control of Nosema Disease
This compound is the only antibiotic approved for controlling nosema disease in honey bees, specifically Nosema ceranae. A systematic review of field trials indicated that this compound consistently reduced the prevalence and severity of nosema infections across various studies conducted from 1952 to 2023. The treatment not only improved colony health but also enhanced honey production, although some practices regarding treatment timing needed optimization .
Data Summary from Field Trials
Year | Study Focus | Key Findings |
---|---|---|
1952-2023 | Nosema disease control | Significant reduction in infection rates; improved colony health observed. |
Various | Treatment timing | Spring treatments yielded better outcomes than other seasons. |
Cancer Research
This compound's angiogenesis inhibitory properties have attracted attention for potential cancer treatments. Research indicates that this compound targets methionine aminopeptidase type 2 (MetAP2), an enzyme involved in angiogenesis, thereby inhibiting tumor growth . This mechanism has led to investigations into this compound analogs that could provide therapeutic benefits with reduced toxicity.
Research Findings on Cancer Applications
- Mechanism : Inhibition of MetAP2 leads to reduced tumor vascularization.
- Potential : Development of less toxic this compound derivatives for cancer therapy.
Toxicity and Safety Considerations
Despite its effectiveness, the use of this compound is limited by its toxicity to humans, particularly concerning residue levels in hive products that pose risks to consumers . Ongoing research aims to develop safer analogs while maintaining efficacy against target pathogens.
Mechanism of Action
Fumagillin exerts its effects primarily by inhibiting the enzyme methionine aminopeptidase type 2 (MetAP2) . This inhibition blocks the enzyme’s activity, leading to the disruption of protein synthesis and cellular processes. The compound’s ability to inhibit angiogenesis is particularly significant in cancer research, as it can prevent the formation of new blood vessels that supply tumors .
Comparison with Similar Compounds
Fumagillin is unique among its peers due to its specific molecular structure and potent biological activities. Similar compounds include:
Ovalicin: Another mycotoxin with similar biological activities, including angiogenesis inhibition.
FR 65814: A compound with immunosuppressive properties and structural similarities to this compound.
This compound stands out due to its specific inhibition of MetAP2 and its wide range of applications in various fields .
Q & A
Basic Research Questions
Q. What are the key genetic components regulating fumagillin biosynthesis in Aspergillus fumigatus?
this compound biosynthesis is controlled by a gene cluster on chromosome 8, including the polyketide synthase (PKS) gene Afu8g00370 and the transcription factor fumR (Afu8g00420). Deletion of fumR abolishes this compound production, as confirmed by LC-MS analysis . Regulatory gene veA also modulates cluster expression; ΔveA strains show 18% this compound production compared to wild-type, while overexpression (OEveA) reduces it to 0.3% . Methodologically, qRT-PCR and RNA-seq are critical for validating gene expression patterns.
Q. Which analytical methods are recommended for quantifying this compound in experimental samples?
Ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array detection (PDA) is the gold standard, achieving detection limits of 0.1 µg/mL. Solid-phase extraction (SPE) is used to purify samples, with diclofenac as an internal standard . LC-MS/MS is preferred for trace analysis in complex matrices (e.g., honey), offering specificity against degradation products like dicyclohexylamine .
Q. How does this compound contribute to the virulence of Aspergillus fumigatus in host-pathogen interactions?
this compound inhibits methionine aminopeptidase 2 (MetAP2), disrupting endothelial cell proliferation and wound healing. In co-culture studies, wild-type A. fumigatus reduces A549 lung epithelial cell viability by 40% compared to ΔfmaA (this compound-deficient) strains . Transcriptomic analysis during murine infection shows upregulation of this compound cluster genes alongside virulence factors like Aspf1 and ChiB1 .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of this compound on host cell proliferation and migration?
- Proliferation: Use CFSE (carboxyfluorescein succinimidyl ester) labeling and flow cytometry to track cell division in epithelial cells exposed to 0.5–2 µg/mL this compound .
- Migration: Conduct wound closure assays with A549 cells; this compound (1 µg/mL) reduces closure by 60% after 48 hours .
- Control: Include ΔfmaA strains and pharmacological MetAP2 inhibitors (e.g., TNP-470) to isolate this compound-specific effects .
Q. What methodological approaches resolve contradictions regarding MetAP2's role in this compound's anti-angiogenic effects?
While this compound covalently binds MetAP2's His-231 residue , siRNA depletion of MetAP2 in endothelial cells does not inhibit proliferation, suggesting off-target effects or compensatory pathways . To reconcile this:
- Compare in vitro enzymatic inhibition (IC₅₀ assays) with in vivo angiogenesis models (e.g., rabbit plaque studies) .
- Use fluorescein-tagged this compound analogs to map cellular uptake differences between macrophages (23.5% toxin degradation) and epithelial cells .
Q. What strategies optimize targeted gene deletion in Aspergillus fumigatus to study this compound biosynthesis?
- Gene replacement: Employ A. parasiticus pyrG markers for ΔfumR strains, validated via Southern blot .
- Complementation: Reintroduce fmaA (terpene cyclase) under native promoters to restore this compound production to 25% of wild-type levels .
- Phenotypic screening: Monitor hyphal branching rates in ΔfumR strains, which increase due to disrupted polarity .
Q. Critical Considerations
Properties
CAS No. |
23110-15-8 |
---|---|
Molecular Formula |
C26H34O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
10-[[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/t19?,20?,23?,24?,25-,26-/m0/s1 |
InChI Key |
NGGMYCMLYOUNGM-LVAICMLUSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
Isomeric SMILES |
CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C |
Appearance |
Solid powder |
melting_point |
190-192 |
Key on ui other cas no. |
23110-15-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC9168; NSC 9168; NSC-9168; Fumidil B; Fumagillin, trade name: Fumagilina; Fugillin; Fumidil. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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